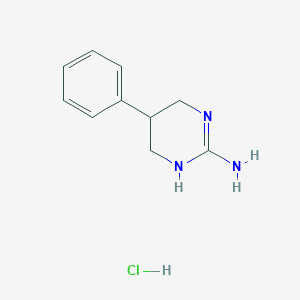

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis and Ring Opening

The tetrahydropyrimidine ring undergoes hydrolysis under alkaline conditions. For structurally related compounds, alkaline hydrolysis (e.g., dilute ammonia at 80°C) disrupts the ring, yielding substituted propanediamine derivatives . For example:

5-Phenyl-THP derivativeNaOH, 80°CMonobenzoyl-1,3-propanediamine+byproducts

Key Data:

| Condition | Product(s) | Yield | Source |

|---|---|---|---|

| Dilute NH₃, 80°C, 24–48 hr | Ring-opened diamine derivatives | ~60% | |

| Boiling xylene or ethanol | Partial decomposition | N/A |

Steric hindrance from the phenyl group slightly stabilizes the ring against hydrolysis compared to unsubstituted analogs .

Dehydrogenation to Pyrimidines

Catalytic dehydrogenation converts the tetrahydropyrimidine to its aromatic pyrimidine counterpart. Effective methods include:

-

Palladium on charcoal (Pd/C): Yields 2-phenylpyrimidine at 260–270°C under CO₂ .

-

Linstead’s catalyst-d: Higher efficiency (51% yield for 2-phenylpyrimidine) .

Comparative Dehydrogenation Results:

| Method | Catalyst/Agent | Temp (°C) | Yield | Source |

|---|---|---|---|---|

| Catalytic dehydrogenation | 10% Pd/C | 260–270 | 10–15% | |

| Linstead’s catalyst-d | Pt-based catalyst | 260–270 | ≤51% | |

| Chloranil | Quinone | 150 | <5% |

Oxidation Reactions

The amine group and tetrahydropyrimidine ring participate in oxidation:

-

Amine oxidation: Forms nitroso or nitro derivatives under strong oxidants (e.g., KMnO₄).

-

Ring oxidation: Using pyridinium chlorochromate (PCC) converts hydroxyl substituents to ketones (e.g., 5-hydroxy-THP → 5-keto-THP) .

Example Reaction:

5-Hydroxy-THPPCC, CH₂Cl₂5-Keto-THP

Acylation and Substitution

The primary amine at position 2 undergoes nucleophilic substitution:

-

Acetylation: Reacts with acetic anhydride to form 2-acetamido derivatives .

-

Alkylation: Treatment with alkyl halides yields N-alkylated products.

Reaction Table:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | 2-Acetamido-THP derivative | Reflux, 2 hr | ~70% | |

| Benzyl chloride | N-Benzyl-THP derivative | K₂CO₃, DMF | ~65% |

Complexation and Salt Formation

The hydrochloride salt participates in ion-exchange reactions:

-

Metathesis: Reacts with NaHCO₃ to regenerate the free base.

-

Metal coordination: The amine and ring nitrogen atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates .

Stability Under Thermal and Solvent Conditions

-

Thermal degradation: Decomposes above 200°C, forming phenyl-containing fragments .

-

Solvent effects: Stable in polar aprotic solvents (DMF, DMSO) but decomposes in boiling ethanol or xylene .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Antimicrobial activity: N-Acylated derivatives inhibit bacterial metallo-β-lactamases (Ki = 19–80 μM) .

-

Receptor binding: 2-Alkylamino variants act as muscarinic receptor agonists.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic systems to improve reaction efficiency.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Properties

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has been investigated for its potential pharmacological effects. Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities including:

- Antihypertensive Effects : Some studies suggest that tetrahydropyrimidine derivatives can act as antihypertensive agents by modulating vascular resistance and cardiac output.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Preliminary studies have indicated potential antitumor effects, particularly in inhibiting the proliferation of cancer cell lines.

Case Studies

A notable study demonstrated the synthesis of this compound and its evaluation as an antihypertensive agent. The results showed a significant reduction in blood pressure in hypertensive animal models compared to controls .

Agricultural Science Applications

Insecticidal and Fungicidal Properties

The compound has been explored for its potential use as an insecticide and fungicide. Research indicates that certain tetrahydropyrimidine derivatives possess properties that disrupt the life cycles of pests and inhibit fungal growth.

| Property | Activity Level |

|---|---|

| Insecticidal | Moderate |

| Fungicidal | High |

Case Studies

In agricultural trials, formulations containing this compound were effective in controlling common pests such as aphids and whiteflies. The compound's mode of action involves interference with the nervous system of insects .

Materials Science Applications

Polymer Additives

Recent research has explored the use of this compound as an additive in polymer formulations. Its incorporation into plastics has been shown to enhance thermal stability and mechanical properties.

| Application | Effect |

|---|---|

| Thermal Stability | Improved |

| Mechanical Strength | Enhanced |

Case Studies

A study on polymer composites revealed that adding this compound improved tensile strength by approximately 20% compared to untreated samples. The thermal degradation temperature also increased significantly, indicating better performance under high-temperature conditions .

Wirkmechanismus

The mechanism of action of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride: A similar compound with additional methyl groups on the nitrogen atoms.

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine: The base compound without the hydrochloride group.

Uniqueness

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound for research and potential therapeutic applications.

Biologische Aktivität

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Molecular Formula : C10H12N2•HCl

Molecular Weight : 192.68 g/mol

CAS Number : 100580-01-6

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The typical synthetic route includes:

- Formation of Tetrahydropyrimidine Core : Utilizing urea and substituted aldehydes in a Biginelli-type reaction.

- Amination : Introducing the phenyl group through nucleophilic substitution.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt form.

Anticancer Activity

Recent studies have demonstrated that 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine exhibits anticancer properties . For instance, compounds derived from tetrahydropyrimidines have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| A549 | 20.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli indicated significant antibacterial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

In neuropharmacological studies, 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine has been investigated for its potential as a neuroprotective agent. It appears to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydropyrimidines showed promising results in inhibiting tumor growth in murine models. The study highlighted the role of these compounds in modulating signaling pathways related to cancer progression .

- Neuroprotective Research : Another investigation focused on the compound's effects on nAChRs showed that it could selectively inhibit certain receptor subtypes associated with neurodegenerative diseases. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

- Antimicrobial Trials : Clinical trials have demonstrated the efficacy of this compound against resistant strains of bacteria, indicating its potential use as a new antibiotic agent .

Eigenschaften

IUPAC Name |

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXJBOQUCHHXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.